2-Acetoxy-2'-iodobenzophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-2’-iodobenzophenone typically involves the acetylation of 2’-iodobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .
Industrial Production Methods: In an industrial setting, the production of 2-Acetoxy-2’-iodobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-2’-iodobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydroxyl group.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products:
Oxidation: Formation of 2’-iodobenzoic acid.
Reduction: Formation of 2’-hydroxybenzophenone.
Substitution: Formation of 2’-amino-2-acetoxybenzophenone or 2’-thiol-2-acetoxybenzophenone.
Scientific Research Applications
2-Acetoxy-2’-iodobenzophenone has diverse applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Acetoxy-2’-iodobenzophenone involves its ability to form covalent bonds with target molecules. The iodo group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets. This interaction can inhibit enzyme activity or alter protein function, leading to its effects in biological systems.
Comparison with Similar Compounds
2-Acetoxybenzophenone: Lacks the iodo group, making it less reactive in nucleophilic substitution reactions.
2-Iodobenzophenone: Lacks the acetoxy group, reducing its solubility and reactivity in certain reactions.
Benzophenone: Lacks both the iodo and acetoxy groups, making it less versatile in synthetic applications.
Uniqueness: 2-Acetoxy-2’-iodobenzophenone is unique due to the presence of both the iodo and acetoxy groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
[2-(2-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJSOPCXCHEVSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641567 |
Source
|
Record name | 2-(2-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-22-6 |
Source
|
Record name | 2-(2-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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